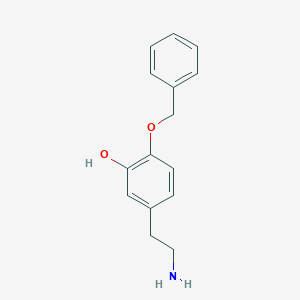

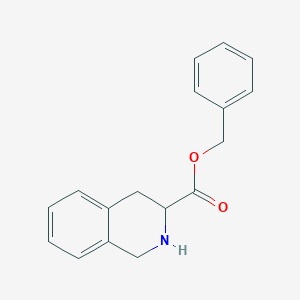

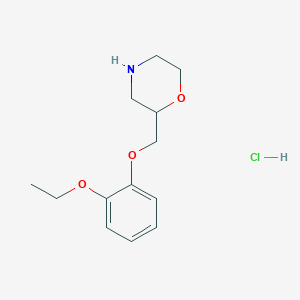

5-(2-Aminoethyl)-2-(benzyloxy)phenol

説明

The compound 5-(2-Aminoethyl)-2-(benzyloxy)phenol is a phenolic derivative that is structurally related to other phenolic compounds such as acetaminophen, salicylate, and 5-aminosalicylate (5-ASA). These compounds are known for their antioxidant properties, with 5-ASA being particularly potent as a radical scavenger and inhibitor of lipid peroxidation . While the specific compound 5-(2-Aminoethyl)-2-(benzyloxy)phenol is not directly studied in the provided papers, its structural similarities to the compounds mentioned suggest potential antioxidant capabilities.

Synthesis Analysis

The synthesis of related compounds involves the reaction of phenolic derivatives with various reagents. For instance, the reaction of 2-amino-5-nitrophenol with α-ketoacids and esters leads to the formation of heterocyclic compounds such as benzoxazinones and benzoxazolines, as well as non-cyclic compounds like imines and amides . Similarly, Schiff bases, which are structurally related to 5-(2-Aminoethyl)-2-(benzyloxy)phenol, are synthesized and characterized for their solvatochromic properties . These methods could potentially be adapted for the synthesis of 5-(2-Aminoethyl)-2-(benzyloxy)phenol.

Molecular Structure Analysis

The molecular structure of phenolic compounds is crucial in determining their reactivity and properties. For example, the electronic structures of Schiff base compounds, which share a similar phenolic core to 5-(2-Aminoethyl)-2-(benzyloxy)phenol, have been investigated using both experimental and theoretical methods . The molecular electrostatic potential and solvent accessibility surface of these compounds have been calculated, which could provide insights into the molecular structure of 5-(2-Aminoethyl)-2-(benzyloxy)phenol.

Chemical Reactions Analysis

Phenolic compounds participate in various chemical reactions due to their reactive hydroxyl groups. The reactivity of 5-ASA, for instance, is attributed to the presence of the p-amine relative to the hydroxyl group, which increases the stability of the phenoxyl radical . This suggests that the aminoethyl group in 5-(2-Aminoethyl)-2-(benzyloxy)phenol could similarly affect its reactivity, potentially enhancing its antioxidant activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenolic compounds are influenced by their molecular structure. The solvatochromic properties of Schiff bases, which are related to 5-(2-Aminoethyl)-2-(benzyloxy)phenol, indicate that these compounds have significant dipole moments and can act as solvatochromic materials . The excited state dipole moment of these compounds is much higher than the ground state dipole moment, which could be relevant for the electronic absorption spectra and semiconductor character of 5-(2-Aminoethyl)-2-(benzyloxy)phenol.

科学的研究の応用

Pharmacological Applications

Phenolic compounds, like Chlorogenic Acid (CGA), have been recognized for their extensive pharmacological benefits. CGA exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension, and CNS stimulatory activities. Its regulatory effects on lipid and glucose metabolism have implications for treating hepatic steatosis, cardiovascular disease, diabetes, and obesity. These findings suggest that phenolic compounds could be used as natural food additives or in medicinal applications to manage various health conditions (Naveed et al., 2018).

Environmental and Industrial Applications

Synthetic Phenolic Antioxidants (SPAs) find extensive use in preventing oxidative damage in food, cosmetics, and industrial products. Research on SPAs, such as butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA), highlights their environmental occurrence, human exposure, and potential toxicities. These compounds have been detected in various environmental matrices and human samples, indicating widespread exposure and persistence. The environmental and health impacts of SPAs underscore the need for novel antioxidants with lower toxicity and environmental footprint (Liu & Mabury, 2020).

特性

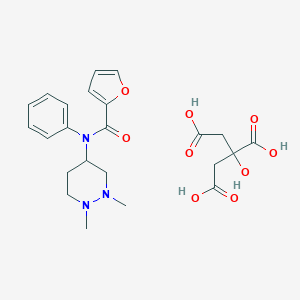

IUPAC Name |

5-(2-aminoethyl)-2-phenylmethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c16-9-8-12-6-7-15(14(17)10-12)18-11-13-4-2-1-3-5-13/h1-7,10,17H,8-9,11,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEOXVIUXSFRYTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340042 | |

| Record name | 5-(2-Aminoethyl)-2-(benzyloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Aminoethyl)-2-(benzyloxy)phenol | |

CAS RN |

94026-91-2 | |

| Record name | 5-(2-Aminoethyl)-2-(benzyloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate](/img/structure/B134211.png)

![2-[(Diethylamino)methyl]-4-nitrophenol](/img/structure/B134224.png)